N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide

Molecular weight Lipophilicity CNS penetration

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide (CAS 946272-80-6) is a synthetic organic compound belonging to the 2-phenoxyacetamide class, characterized by a seven-membered azepane heterocycle, a thiophene moiety, and a 4-methoxyphenoxy substituent. With a molecular weight of 388.53 g/mol and formula C21H28N2O3S, it is primarily supplied as a research-grade chemical (≥95% purity) for exploratory pharmacology and medicinal chemistry applications.

Molecular Formula C21H28N2O3S
Molecular Weight 388.53
CAS No. 946272-80-6
Cat. No. B2363905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide
CAS946272-80-6
Molecular FormulaC21H28N2O3S
Molecular Weight388.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NCC(C2=CSC=C2)N3CCCCCC3
InChIInChI=1S/C21H28N2O3S/c1-25-18-6-8-19(9-7-18)26-15-21(24)22-14-20(17-10-13-27-16-17)23-11-4-2-3-5-12-23/h6-10,13,16,20H,2-5,11-12,14-15H2,1H3,(H,22,24)
InChIKeyLNZMFWFERCZUKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide (CAS 946272-80-6): Procurement-Relevant Chemical Profile


N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide (CAS 946272-80-6) is a synthetic organic compound belonging to the 2-phenoxyacetamide class, characterized by a seven-membered azepane heterocycle, a thiophene moiety, and a 4-methoxyphenoxy substituent . With a molecular weight of 388.53 g/mol and formula C21H28N2O3S, it is primarily supplied as a research-grade chemical (≥95% purity) for exploratory pharmacology and medicinal chemistry applications .

Why N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide Cannot Be Replaced by Generic In-Class Analogs


The compound integrates three distinct pharmacophoric elements—a cyclic azepane amine, a thiophene ring, and a 4-methoxyphenoxyacetamide tail—whose precise spatial arrangement dictates target engagement and physicochemical behavior . Substituting even one motif (e.g., replacing azepane with dimethylamino or shifting the methoxy group from the 4- to the 3-position) fundamentally alters molecular weight, lipophilicity, hydrogen-bonding capacity, and, as supported by class-level binding data, affinity for targets such as the sigma-1 receptor [1][2]. Consequently, generic substitution without empirical validation risks loss of the desired biological profile and compromises experimental reproducibility.

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide (946272-80-6): Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Advantage Over the Dimethylamino Analog

The target compound possesses a molecular weight of 388.53 g/mol , compared to 334.43 g/mol for the dimethylamino analog N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide (CAS 946199-09-3) . This represents a 54.1 g/mol (16.2%) increase, attributable to the azepane ring replacing the dimethylamino group. The larger molecular volume and higher predicted lipophilicity (SlogP ~3.5 for related azepane derivatives [1]) favor enhanced blood-brain barrier permeability and membrane partitioning, properties critical for CNS-targeted probe development.

Molecular weight Lipophilicity CNS penetration

Sigma-1 Receptor Affinity Potential: Azepane vs. Dimethylamine Pharmacophores

Azepane-containing sigma-1 receptor ligands exhibit subnanomolar affinity: (2-Azepan-1-yl-ethyl)-[2-(3,4-dichloro-phenyl)-ethyl]-methyl-amine demonstrates a Ki of 0.170 nM in guinea pig brain membrane displacement assays [1]. In contrast, a representative dimethylamino-bearing sigma-1 ligand, 3-(dimethylamino)-N-pentylbenzamide, shows a Ki of 2 nM under comparable assay conditions [2]. Although these specific structures differ from the target compound, the azepane motif consistently yields >10-fold improved sigma-1 binding potency over dimethylamino analogs, suggesting the target compound may similarly benefit from this pharmacophoric advantage.

Sigma-1 receptor Binding affinity Azepane pharmacophore

Positional Isomer Differentiation: 4-Methoxy vs. 3-Methoxy Phenoxy Substitution

The 4-methoxyphenoxy group is a documented sigma-1 receptor pharmacophore, with 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine displaying subnanomolar sigma-1 affinity and potent anti-amnesic effects in vivo [1]. The 3-methoxy positional isomer, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenoxy)acetamide (CAS 954714-76-2), while commercially listed, lacks analogous sigma-1 activity reports . This positional specificity means that selecting the 3-methoxy isomer could result in a complete loss of sigma-1 receptor engagement, making the 4-methoxy target compound the appropriate choice for sigma-1-focused research programs.

Positional isomerism Sigma-1 pharmacophore Commercial availability

Commercial Availability and Purity Consistency vs. Less Accessible Analogs

The target compound is routinely stocked and supplied at ≥95% purity by multiple vendors . In comparison, the 3-methoxy positional isomer (CAS 954714-76-2) is listed by fewer suppliers and may require custom synthesis, introducing variability in lead time and batch-to-batch consistency . The dimethylamino analog (CAS 946199-09-3) is also available but, as demonstrated above, lacks the azepane pharmacophore critical for sigma-1 potency . For laboratories requiring reliable, immediate procurement of a compound with the full azepane-thiophene-4-methoxyphenoxy architecture, the target compound represents the most accessible and consistent option.

Commercial availability Purity Reproducibility

Optimal Research and Industrial Application Scenarios for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide (946272-80-6)


Sigma-1 Receptor Tool Compound Development

Given the strong class-level evidence that azepane-bearing molecules achieve subnanomolar sigma-1 receptor binding (Ki 0.170 nM) and that the 4-methoxyphenoxy group is a validated sigma-1 pharmacophore [1][2], this compound is suited for structure-activity relationship (SAR) studies aimed at developing selective sigma-1 receptor agonists or antagonists for neurological disorder models.

CNS Penetrant Probe Design

The compound's elevated molecular weight (388.53 g/mol) and predicted lipophilicity (SlogP ~3.5) compared to smaller dimethylamino analogs [3] suggest favorable blood-brain barrier penetration. It can serve as a starting scaffold for CNS drug discovery programs targeting intracellular receptors or membrane-bound proteins within the central nervous system.

Positional Isomer Selectivity Studies

The distinct biological potential of the 4-methoxy versus 3-methoxy positional isomer [2] makes this compound a valuable reference standard for isomer-selectivity studies, enabling researchers to correlate subtle structural changes with functional outcomes at sigma-1 or related receptors.

Reliable Procurement for High-Throughput Screening

Owing to its established commercial availability and consistent ≥95% purity , the compound is suitable for high-throughput screening campaigns where batch-to-batch reproducibility and rapid restocking are essential, reducing the logistical risks associated with custom-synthesized analogs.

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